STING agonist-3

Description

Properties

IUPAC Name |

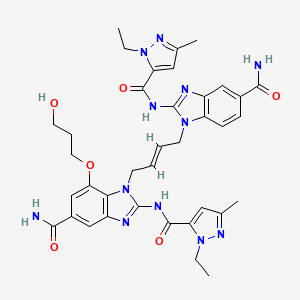

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N12O6/c1-5-48-28(16-21(3)44-48)34(53)42-36-40-25-18-23(32(38)51)10-11-27(25)46(36)12-7-8-13-47-31-26(19-24(33(39)52)20-30(31)55-15-9-14-50)41-37(47)43-35(54)29-17-22(4)45-49(29)6-2/h7-8,10-11,16-20,50H,5-6,9,12-15H2,1-4H3,(H2,38,51)(H2,39,52)(H,40,42,53)(H,41,43,54)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCDRDBBENBVEK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of a Synthetic STING Agonist in Innate Immunity

Disclaimer: The term "STING agonist-3" does not correspond to a universally recognized or publicly documented specific molecule. Therefore, this guide will focus on the well-characterized and potent synthetic STING (Stimulator of Interferon Genes) agonist, diABZI (diamidobenzimidazole) , as a representative example to provide the requested in-depth technical information.

Introduction to STING and the Role of Synthetic Agonists

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1] STING is a transmembrane protein primarily located on the endoplasmic reticulum (ER).[1] Its activation by cyclic dinucleotides (CDNs), such as the endogenous ligand 2'3'-cGAMP, triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is crucial for mounting an effective anti-pathogen and anti-tumor immune response.[1][2]

Synthetic STING agonists, like diABZI, are being extensively researched for their therapeutic potential in immuno-oncology and as vaccine adjuvants.[3] Unlike natural CDNs which can have poor bioavailability, small molecule agonists like diABZI can diffuse across cell membranes, offering improved pharmacological properties for systemic administration.

Mechanism of Action of diABZI

The activation of the STING pathway by diABZI involves a series of well-defined molecular events, initiating a robust innate immune response.

Direct Binding and Conformational Change

diABZI, a non-CDN small molecule, directly binds to the CDN-binding domain of the STING protein. This binding event induces a significant conformational change in the STING dimer, causing it to transition from an "open" inactive state to a "closed" active conformation. This structural shift is the initial trigger for the downstream signaling cascade.

Trafficking and Signalosome Assembly

Upon activation, the STING protein translocates from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate Tank-binding kinase 1 (TBK1).

Phosphorylation and Activation of Transcription Factors

TBK1, once activated, phosphorylates multiple substrates, including STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-α and IFN-β.

In parallel, STING activation also leads to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.

Induction of PANoptosis

Recent studies have shown that potent STING agonists like diABZI can induce a form of programmed cell death known as PANoptosis, which involves components of pyroptosis, apoptosis, and necroptosis. This can be triggered by the robust inflammatory response and may contribute to the anti-tumor effects of STING agonists.

References

The Discovery and Development of diABZI: A Non-Nucleotide STING Agonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-viral and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. While early efforts focused on cyclic dinucleotide (CDN) analogs of the natural STING ligand cGAMP, these molecules have faced challenges related to poor bioavailability and systemic delivery. This has driven the search for non-nucleotide STING agonists. This technical guide details the discovery and development of diABZI (dimeric amidobenzimidazole), a potent, systemically active, non-nucleotide STING agonist that has shown significant promise in preclinical studies.

Discovery of diABZI

diABZI was identified through a high-throughput screening campaign aimed at discovering small molecules that could compete with the natural STING ligand, cGAMP, for binding to the STING protein.[1] This screening led to the identification of two amidobenzimidazole (ABZI) compounds that could inhibit the binding of cGAMP to STING.[1] X-ray crystallography studies revealed that two molecules of the ABZI monomer bound to the cGAMP binding pocket within the STING dimer.[1] This structural insight spurred the rational design of a dimeric molecule, where two ABZI monomers were joined by a linker.[1][2] This dimerization strategy dramatically enhanced the binding affinity and cellular potency of the compound, leading to the development of diABZI.

Mechanism of Action

diABZI activates the STING pathway by directly binding to the STING protein located on the endoplasmic reticulum. Unlike the natural ligand cGAMP, which induces a "closed" conformation of the STING protein's lid-like domain, diABZI binding stabilizes an "open" lid conformation. Despite this difference in binding mode, diABZI effectively induces STING dimerization and activation.

Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines. This cascade of events leads to the recruitment and activation of various immune cells, including dendritic cells and CD8+ T cells, ultimately mounting an adaptive anti-tumor immune response.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of diABZI and its derivatives.

Table 1: In Vitro Activity of diABZI and its Analogs

| Compound | Assay | Cell Line/System | EC50 | Reference |

| diABZI (Compound 3) | IFNβ Secretion | Human PBMCs | 130 nM | |

| diABZI-amine | IRF-inducible Luciferase | THP1-Dual Cells | 0.144 ± 0.149 nM | |

| diABZI-V/C-DBCO | IRF-inducible Luciferase | THP1-Dual Cells | 1.47 ± 1.99 nM | |

| diABZI-amine | IFN-β Secretion | Murine Splenocytes | 0.17 ± 6.6 µM | |

| diABZI-V/C-DBCO | IFN-β Secretion | Murine Splenocytes | 7.7 ± 0.05 µM |

Table 2: Binding Affinity of diABZI to STING

| Compound | Method | Target | Kd | Reference |

| diABZI-amine | Isothermal Calorimetry (ITC) | Human STING | ~70 nM |

Table 3: In Vivo Efficacy of diABZI

| Tumor Model | Mouse Strain | Treatment Regimen | Outcome | Reference |

| CT-26 Colorectal Cancer | BALB/c | 3 mg/kg, IV | Significant tumor growth inhibition and improved survival. 8 out of 10 mice tumor-free on day 43. | |

| B16.F10 Melanoma | C57BL/6 | 0.035 µmol/mouse, IV, every 3 days for 3 doses | Significant inhibition of tumor growth. |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of diABZI.

STING Binding Assay (Isothermal Titration Calorimetry - ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of diABZI binding to purified STING protein.

Methodology:

-

Protein and Ligand Preparation:

-

Recombinant human STING protein (C-terminal domain) is expressed and purified.

-

diABZI is dissolved in a buffer compatible with the STING protein (e.g., a buffer containing 25 mM HEPES, 150 mM NaCl, pH 7.5). The final concentration of DMSO should be kept low (<5%) to avoid interference with the binding.

-

-

ITC Instrument Setup:

-

The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

-

-

Sample Loading:

-

The sample cell is typically loaded with the STING protein solution at a concentration of approximately 5-10 µM.

-

The injection syringe is loaded with the diABZI solution at a concentration that is 10-20 times higher than the protein concentration in the cell.

-

-

Titration:

-

A series of small injections (e.g., 2-5 µL) of the diABZI solution are made into the STING protein solution in the sample cell.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.

-

Cellular STING Activation Assay (THP1-Dual™ Reporter Cells)

Objective: To quantify the ability of diABZI to activate the STING pathway in a cellular context.

Methodology:

-

Cell Culture:

-

THP1-Dual™ reporter cells (InvivoGen) are cultured according to the manufacturer's instructions. These cells are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

-

Cell Seeding:

-

Cells are seeded into a 96-well plate at a density of approximately 100,000 cells per well.

-

-

Compound Treatment:

-

Cells are treated with a serial dilution of diABZI or a vehicle control (e.g., DMSO).

-

-

Incubation:

-

The plate is incubated for a specified period (e.g., 16-24 hours) at 37°C in a CO2 incubator.

-

-

Reporter Gene Assay:

-

IRF Pathway Activation (Luciferase): A sample of the cell culture supernatant is transferred to a white-walled 96-well plate. A luciferase detection reagent (e.g., QUANTI-Luc™) is added, and luminescence is measured using a luminometer.

-

NF-κB Pathway Activation (SEAP): A sample of the cell culture supernatant is transferred to a 96-well plate. A SEAP detection reagent (e.g., QUANTI-Blue™) is added, and the colorimetric change is measured using a spectrophotometer.

-

-

Data Analysis:

-

The reporter gene activity is plotted against the concentration of diABZI.

-

The EC50 value (the concentration of diABZI that produces 50% of the maximal response) is calculated using a non-linear regression analysis.

-

Western Blot Analysis of STING Pathway Activation

Objective: To qualitatively and semi-quantitatively assess the activation of key proteins in the STING signaling pathway.

Methodology:

-

Cell Treatment and Lysis:

-

Cells (e.g., THP-1 monocytes) are treated with diABZI at various concentrations and for different time points.

-

After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of STING, TBK1, and IRF3. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

-

Analysis:

-

The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein and/or the loading control to determine the relative level of pathway activation.

-

In Vivo Tumor Models

Objective: To evaluate the anti-tumor efficacy of diABZI in a living organism.

Methodology (Example using CT-26 colorectal cancer model):

-

Animal Model:

-

Immunocompetent BALB/c mice are used.

-

-

Tumor Cell Implantation:

-

CT-26 colon carcinoma cells are injected subcutaneously into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.

-

-

Treatment:

-

Once the tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment and control groups.

-

diABZI is administered systemically (e.g., via intravenous injection) at a specified dose and schedule (e.g., 3 mg/kg, once daily or every few days). The control group receives a vehicle solution.

-

-

Efficacy Assessment:

-

Tumor volume is measured throughout the study.

-

The survival of the mice in each group is monitored.

-

At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry to assess immune cell infiltration).

-

-

Data Analysis:

-

Tumor growth curves are plotted for each group.

-

Statistical analysis is performed to determine the significance of the anti-tumor effect of diABZI compared to the control group.

-

Survival curves (Kaplan-Meier plots) are generated and analyzed.

-

Mandatory Visualizations

Caption: The diABZI-activated STING signaling pathway.

Caption: Experimental workflow for diABZI discovery and development.

Caption: Logical progression of diABZI's development.

Conclusion

diABZI represents a significant advancement in the field of STING agonists. Its discovery through rational, structure-based design has yielded a potent, systemically active, non-nucleotide molecule that effectively activates the STING pathway. Preclinical studies have demonstrated its robust anti-tumor efficacy in various models. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on STING-targeted immunotherapies. Further investigation and clinical development of diABZI and its derivatives hold the potential to expand the arsenal of effective treatments for cancer and other diseases where enhanced immune activation is beneficial.

References

STING Agonist-3 (diABZI): A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

STING (Stimulator of Interferon Genes) has emerged as a critical mediator of innate immunity and a promising target for cancer immunotherapy. Activation of the STING pathway triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the priming of an adaptive anti-tumor immune response. STING agonist-3, also widely known as diABZI, is a potent, non-nucleotide small molecule activator of STING that has demonstrated significant anti-tumor efficacy in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a dimeric amidobenzimidazole derivative. Its unique structure allows it to bind to the STING protein and induce a conformational change that initiates downstream signaling.

| Property | Value |

| Chemical Name | (E)-1-(4-(5-Carbamoyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-(3-morpholinopropoxy)-1H-benzo[d]imidazol-1-yl)but-2-en-1-yl)-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide |

| CAS Number | 2138299-29-1 |

| Molecular Formula | C42H51N13O7 |

| Molecular Weight | 849.95 g/mol |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of the substituted benzimidazole core, followed by the amide coupling with the pyrazole carboxylic acid and subsequent dimerization. While a detailed, step-by-step protocol is outlined in the primary literature, a general synthetic workflow is presented below. The synthesis of related amidobenzimidazole derivatives has been described in the Journal of Medicinal Chemistry, providing insights into the general synthetic strategy.[1][2] The key steps typically involve:

-

Synthesis of the Benzimidazole Core: Starting from appropriately substituted nitroanilines, a series of reactions including reduction, cyclization, and functional group manipulations are carried out to construct the benzimidazole scaffold.

-

Amide Coupling: The synthesized benzimidazole amine is then coupled with a suitable pyrazole carboxylic acid derivative using standard peptide coupling reagents.

-

Dimerization: Two molecules of the pyrazole-benzimidazole monomer are linked together via a linker to yield the final dimeric this compound.

Synthesis Workflow

Caption: General synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a direct activator of the STING protein, which is located on the endoplasmic reticulum (ER) membrane. Unlike the natural cyclic dinucleotide (CDN) ligands, diABZI is a non-nucleotide agonist. Upon binding, it induces a conformational change in the STING dimer, leading to its translocation from the ER to the Golgi apparatus. This initiates a signaling cascade that results in the activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.

STING Signaling Pathway

Caption: STING signaling pathway activated by this compound.

Quantitative Biological Data

The biological activity of this compound has been characterized in various in vitro and in vivo assays. The following tables summarize key quantitative data.

In Vitro Activity

| Assay | Cell Line / System | Parameter | Value | Reference |

| STING Activation (Luciferase Reporter) | HEK293T co-transfected with STING | pEC50 | 7.5 | MedChemExpress |

| STING Binding (FRET) | Human STING C-terminal Domain | pIC50 | 9.5 | MedChemExpress |

| IFN-β Secretion | Human PBMCs | EC50app | 130 nM | Selleck Chemicals |

| Antiviral Activity (PIV3) | PBECs | IC50 | Not specified, potent inhibition shown | A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms |

| Antiviral Activity (HRV16) | PBECs | IC50 | Not specified, potent inhibition shown | A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms |

In Vivo Pharmacokinetics

| Species | Dose & Route | Parameter | Value | Reference |

| BALB/c Mice | 3 mg/kg, IV | Half-life (t1/2) | 1.4 h | Selleck Chemicals |

| BALB/c Mice | 3 mg/kg, IV | AUC(0-t) | Not specified | Selleck Chemicals |

| BALB/c Mice | 3 mg/kg, IV | Volume of distribution (Vss) | Not specified | ResearchGate |

| BALB/c Mice | 3 mg/kg, IV | Clearance (Cl) | Not specified | ResearchGate |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of STING agonists. Below are outlines of key experimental methodologies.

In Vitro STING Activation Reporter Assay

This assay measures the ability of a compound to activate the STING pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE) promoter.

General Protocol:

-

Cell Culture: HEK293T cells are cultured in appropriate media and seeded in 96-well plates.

-

Transfection: Cells are co-transfected with plasmids expressing human STING and an ISRE-luciferase reporter construct.

-

Compound Treatment: After an incubation period, cells are treated with various concentrations of this compound.

-

Luciferase Assay: Following treatment, a luciferase substrate is added, and luminescence is measured using a plate reader.

-

Data Analysis: The EC50 value is determined by plotting the luminescence signal against the compound concentration.

In Vivo Anti-Tumor Efficacy Study

This study evaluates the anti-tumor activity of this compound in a syngeneic mouse tumor model.

General Protocol:

-

Tumor Implantation: A suitable number of tumor cells (e.g., CT26 colon carcinoma) are subcutaneously implanted into immunocompetent mice (e.g., BALB/c).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly.

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered (e.g., intravenously) at a specified dose and schedule.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition or complete tumor regression.

-

Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration and activation by flow cytometry.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for an in vivo anti-tumor efficacy study.

Conclusion

This compound (diABZI) is a powerful tool for researchers studying the STING pathway and a promising candidate for the development of novel cancer immunotherapies. Its non-nucleotide nature and systemic activity in preclinical models make it a particularly attractive molecule. This technical guide provides a foundational understanding of its chemical properties, synthesis, mechanism of action, and biological evaluation, which will be valuable for scientists and professionals working to advance the field of immuno-oncology.

References

STING Agonist-3: A Technical Guide to Human STING Protein Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the detection of cytosolic DNA and the subsequent initiation of an immune response. Pharmacological activation of STING has emerged as a promising therapeutic strategy in immuno-oncology and for the treatment of infectious diseases. "STING agonist-3," also known as diABZI, is a potent, non-nucleotide small molecule agonist of human STING. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound with the human STING protein, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Binding Affinity and Kinetics of this compound with Human STING

The interaction between this compound and the human STING protein has been characterized using various biophysical and cellular assays. The following tables summarize the available quantitative data on the binding affinity of this interaction.

| Parameter | Value | Assay Method | Source |

| pIC50 | 9.5 | FRET-based competition binding assay | [1] |

| pEC50 | 7.5 | Cellular luciferase reporter assay | [1] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of binding data. The following sections describe the general protocols for the key experiments used to characterize the interaction of this compound with human STING.

Förster Resonance Energy Transfer (FRET)-based Competition Binding Assay

This assay is employed to determine the binding potency of a test compound by measuring its ability to compete with a fluorescently labeled ligand for binding to the target protein.

Principle: The assay utilizes a STING protein and a known fluorescently labeled STING ligand. When the labeled ligand is bound to the STING protein, FRET occurs between a donor and an acceptor fluorophore, resulting in a specific fluorescent signal. Unlabeled competitor compounds, such as this compound, will displace the labeled ligand, leading to a decrease in the FRET signal in a concentration-dependent manner.

General Protocol:

-

Reagents: Purified human STING protein (C-terminal domain), fluorescently labeled STING ligand (e.g., labeled cGAMP), test compound (this compound), and assay buffer.

-

Procedure: a. A dilution series of the test compound is prepared. b. The test compound is incubated with the human STING protein and the fluorescently labeled ligand in a microplate. c. The reaction is allowed to reach equilibrium. d. The FRET signal is measured using a suitable plate reader.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand, is determined by plotting the FRET signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The pIC50 is then calculated as the negative logarithm of the IC50 value.

Cellular Luciferase Reporter Assay

This cell-based assay measures the functional activity of a STING agonist by quantifying the activation of the STING signaling pathway.

Principle: Human embryonic kidney cells (HEK293T) are co-transfected with plasmids expressing human STING and a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE) promoter. Activation of STING by an agonist leads to the downstream activation of transcription factors that bind to the ISRE and drive the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of STING activation.

General Protocol:

-

Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with expression plasmids for human STING and an ISRE-luciferase reporter.

-

Compound Treatment: A dilution series of this compound is added to the transfected cells.

-

Incubation: The cells are incubated for a sufficient period to allow for STING activation and luciferase expression.

-

Luciferase Assay: A luciferase assay reagent containing a cell lysis buffer and luciferase substrate is added to the cells.

-

Signal Detection: The luminescence is measured using a luminometer.

-

Data Analysis: The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined by plotting the luminescence signal against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve. The pEC50 is calculated as the negative logarithm of the EC50 value.

Visualizing the STING Signaling Pathway and Experimental Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

STING Signaling Pathway

This diagram illustrates the key events in the cGAS-STING signaling pathway upon activation by cytosolic DNA.

Caption: The cGAS-STING signaling pathway.

Experimental Workflow for FRET-based Competition Binding Assay

This diagram outlines the major steps involved in determining the binding affinity of a STING agonist using a FRET-based assay.

Caption: FRET competition binding assay workflow.

References

The In-Depth Guide to Downstream Signaling of STING Agonist-3 (diABZI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways activated by the selective, non-nucleotide small-molecule STING agonist, STING agonist-3, also known as diABZI. This document details the molecular mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core signaling cascades.

Introduction to this compound (diABZI)

This compound (diABZI) is a potent, non-cyclic dinucleotide (CDN) small molecule activator of the Stimulator of Interferon Genes (STING) pathway. Identified from patent WO2017175147A1, it has emerged as a critical tool for studying innate immunity and as a promising candidate for cancer immunotherapy. Unlike natural CDN ligands, diABZI's favorable physicochemical properties, such as increased bioavailability, allow for systemic administration and potent, durable anti-tumor effects in preclinical models[1][2].

Compound Identity:

-

Name: this compound; diABZI

-

CAS Number: 2138299-29-1

-

Nature: Selective, non-nucleotide small-molecule STING agonist[1].

Mechanism of Action and Downstream Signaling Pathways

Upon entering the cell, diABZI directly binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, initiating its activation and downstream signaling cascades.

Core Signaling Cascade: STING-TBK1-IRF3 Axis

The canonical pathway activated by diABZI leads to the production of type I interferons (IFN-I), which are crucial for orchestrating an anti-viral and anti-tumor immune response.

-

STING Activation and Trafficking: Binding of diABZI promotes STING dimerization and its translocation from the ER through the Golgi apparatus to perinuclear vesicles[3].

-

TBK1 Recruitment and Phosphorylation: Activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates itself and key downstream targets.

-

IRF3 Phosphorylation and Nuclear Translocation: TBK1 phosphorylates Interferon Regulatory Factor 3 (IRF3). This phosphorylation event causes IRF3 to dimerize and translocate into the nucleus.

-

Type I Interferon Gene Transcription: In the nucleus, phosphorylated IRF3 (p-IRF3) binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of IFN-I genes, primarily IFN-β, driving their transcription.

NF-κB Signaling Pathway

In parallel to IRF3 activation, the STING-TBK1 complex also activates the NF-κB signaling pathway, leading to the expression of a broad range of pro-inflammatory cytokines.

-

IKK Activation: The activated STING complex can also lead to the activation of the IκB kinase (IKK) complex.

-

IκBα Phosphorylation and Degradation: The IKK complex phosphorylates the inhibitor of NF-κB, IκBα, targeting it for ubiquitination and proteasomal degradation.

-

NF-κB Nuclear Translocation: The degradation of IκBα releases the NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus.

-

Pro-inflammatory Gene Transcription: In the nucleus, NF-κB binds to specific DNA elements to drive the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.

Quantitative Data Summary

The following tables summarize the quantitative data associated with diABZI's activity from various studies.

Table 1: Potency and Binding Affinity of diABZI

| Parameter | Species/Cell Line | Value | Assay Type | Reference |

| pEC₅₀ | HEK293T (Human) | 7.5 | Luciferase Reporter | |

| pIC₅₀ | Human STING CTD | 9.5 | FRET Binding | |

| EC₅₀ (IFN-β) | Human PBMCs | 130 nM | ELISA | |

| EC₅₀ (IFN-β) | Mouse Cells | 186 nM | ELISA | |

| EC₅₀ (IRF) | THP1-Dual™ Cells | 0.144 ± 0.149 nM | Luciferase Reporter |

Table 2: Downstream Gene and Protein Expression Changes Induced by diABZI

| Target Analyte | Cell Type / Model | Treatment Conditions | Fold Change / Result | Reference |

| p-STING (Ser366) | Human PBMCs | 3 µM diABZI, 2h | Dose-dependent increase | |

| p-TBK1 (Ser172) | Human T cells | diABZI, 3h | Increased phosphorylation | |

| p-IRF3 (Ser396) | Human T cells | diABZI, 3h | Increased phosphorylation | |

| IFN-β mRNA | Human T cells | diABZI, 3h | Significant increase | |

| CXCL10 mRNA | Human T cells | diABZI, 3h | Significant increase | |

| IL-6 mRNA | Human T cells | diABZI, 3h & 20h | Significant increase | |

| IFN-β Protein | Murine Macrophages | 1 µM diABZI, 16h | > 1000 pg/mL | |

| TNF-α Protein | Murine Macrophages | 1 µM diABZI, 16h | ~ 2000 pg/mL | |

| IL-6 Protein | Murine Macrophages | 1 µM diABZI, 16h | ~ 1500 pg/mL | |

| Ifnb mRNA | EO771 Tumors (in vivo) | 0.68 mg/kg diABZI, 6h | ~15-fold increase | |

| Cxcl10 mRNA | EO771 Tumors (in vivo) | 0.68 mg/kg diABZI, 6h | ~120-fold increase | |

| Tnf mRNA | EO771 Tumors (in vivo) | 0.68 mg/kg diABZI, 6h | ~8-fold increase |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the downstream effects of diABZI.

Western Blotting for Phosphorylated Signaling Proteins

This protocol details the detection of phosphorylated STING, TBK1, and IRF3 in cell lysates following diABZI stimulation.

Materials:

-

THP-1 cells (or other relevant cell line)

-

diABZI (this compound)

-

Complete RPMI-1640 medium

-

PBS (Phosphate-Buffered Saline)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies (from Cell Signaling Technology or similar):

-

Phospho-STING (Ser366)

-

STING

-

Phospho-TBK1 (Ser172)

-

TBK1

-

Phospho-IRF3 (Ser396)

-

IRF3

-

β-Actin (Loading Control)

-

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Treatment: Seed THP-1 cells at a density of 1x10⁶ cells/mL in a 6-well plate. Allow cells to adhere and grow for 24 hours. Treat cells with desired concentrations of diABZI (e.g., 1-10 µM) or vehicle control (DMSO) for various time points (e.g., 0, 1, 2, 4, 6 hours).

-

Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Quantitative RT-PCR (qPCR) for Gene Expression Analysis

This protocol outlines the measurement of mRNA levels for IFN-β, CXCL10, and IL-6.

Materials:

-

Treated cells or homogenized tissue samples

-

TRIzol reagent or other RNA isolation kit

-

cDNA Synthesis Kit

-

qPCR Master Mix (e.g., TaqMan or SYBR Green)

-

Gene-specific primers (e.g., for IFNB1, CXCL10, IL6, and a housekeeping gene like ACTB or GAPDH)

-

qPCR instrument

Procedure:

-

RNA Isolation: Lyse cells or tissue samples in TRIzol and isolate total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate by combining the qPCR Master Mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

-

qPCR Run: Perform the qPCR on a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the results using the comparative ΔΔCt method. Normalize the expression of the target gene to the housekeeping gene and express the results as fold change relative to the vehicle-treated control group.

Conclusion

This compound (diABZI) is a powerful tool for activating the STING pathway, driving a robust downstream signaling cascade that results in the potent induction of type I interferons and pro-inflammatory cytokines. The activation of the TBK1-IRF3 and NF-κB axes is central to its mechanism of action. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating innate immunity and developing novel immunotherapeutic strategies.

References

A Technical Guide to Type I Interferon Production Induced by a Synthetic STING Agonist

Disclaimer: The specific designation "STING agonist-3" does not correspond to a publicly cataloged chemical entity in widespread scientific literature. This guide will therefore utilize a well-characterized, potent synthetic STING (Stimulator of Interferon Genes) agonist, diABZI (dimeric amidobenzimidazole), as a representative molecule to detail the mechanisms, protocols, and data related to STING-mediated type I interferon production. The principles and methodologies described are broadly applicable to the study of other potent STING agonists.

Introduction

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1] Activation of this pathway culminates in the production of type I interferons (IFN-α and IFN-β), which orchestrate a robust antiviral and antitumor immune response.[2] Synthetic STING agonists are being extensively investigated as therapeutic agents, particularly in the field of immuno-oncology, to harness this powerful immune activation.[3] This document provides a technical overview for researchers, scientists, and drug development professionals on the induction of type I interferons by a model synthetic STING agonist.

Core Signaling Pathway: cGAS-STING

The canonical cGAS-STING pathway is initiated by the binding of cytosolic dsDNA to cyclic GMP-AMP synthase (cGAS). This activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[4] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons, primarily IFN-β, leading to their transcription and subsequent secretion.

Quantitative Data: STING Agonist-Induced IFN-β Production

The potency of STING agonists is typically quantified by their half-maximal effective concentration (EC50) for inducing type I interferon production in various cellular assays. The following tables summarize representative data for the model STING agonist, diABZI.

Table 1: In Vitro Activity of diABZI

| Cell Line/System | Assay | Readout | EC50 | Reference |

| Human PBMCs | ELISA | IFN-β Secretion | 130 nM | |

| THP1-Dual™ Reporter Cells | Luciferase Reporter | IRF-inducible Luciferase | 0.144 nM (diABZI-amine) | |

| Murine Splenocytes | ELISA | IFN-β Secretion | 0.17 µM (diABZI-amine) | |

| THP-1 Cells | Antiviral Assay (Influenza) | Inhibition of viral replication | Not specified (activity at 3 µM) | |

| Human PBMCs | ELISA | IFN-γ Secretion | 3.1 µM (diABZI-2) |

Table 2: In Vivo Antitumor Efficacy of a Model STING Agonist

| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~75% | |

| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 7, 10, 13 | ~60% | |

| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% | |

| B16-EGFR Melanoma | C57BL/6J | 200 µg, intraperitoneal, days 5, 8, 11 | Significant suppression |

Experimental Protocols

Protocol 1: In Vitro STING Activation using a THP1-Dual™ Reporter Cell Line

This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in THP-1 cells.

Materials:

-

THP1-Dual™ KI-hSTING cells

-

RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol

-

Model STING agonist (e.g., diABZI)

-

Luciferase assay reagent (e.g., QUANTI-Luc™)

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the model STING agonist in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence values against the agonist concentration and determine the EC50 value using a suitable nonlinear regression model.

Protocol 2: In Vivo Antitumor Efficacy in a Syngeneic Mouse Tumor Model

This protocol provides a general framework for assessing the antitumor activity of a model STING agonist.

Materials:

-

6-8 week old BALB/c or C57BL/6 mice

-

Tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma)

-

Model STING agonist formulated in a suitable vehicle (e.g., saline)

-

Calipers for tumor measurement

-

Syringes and needles

Procedure:

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Treatment Administration: Administer the model STING agonist (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).

-

Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Data Analysis: Plot mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage. At the study endpoint, tumors and spleens can be harvested for further analysis of the immune cell infiltrate by flow cytometry or immunohistochemistry.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel STING agonist.

Conclusion

Synthetic STING agonists represent a promising class of immunomodulatory agents with the potential to significantly impact cancer immunotherapy and antiviral treatments. A thorough understanding of the underlying cGAS-STING signaling pathway, coupled with robust and reproducible experimental protocols, is essential for the successful development of these compounds. The data and methods presented in this guide, using diABZI as a model, provide a framework for researchers to evaluate and advance novel STING agonists.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor-targeted delivery of a STING agonist improves cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The STING Pathway and Macrophage Polarization

An In-depth Technical Guide on STING Agonist-3 and its Effect on Macrophage Polarization

Audience: Researchers, scientists, and drug development professionals.

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Activation of the STING pathway in immune cells, particularly macrophages, triggers a robust inflammatory response characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This response plays a crucial role in anti-tumor immunity.[3]

Macrophages are highly plastic cells that can adopt distinct functional phenotypes in response to microenvironmental cues.[4] The two major polarization states are the classically activated (M1) and alternatively activated (M2) phenotypes.

-

M1 Macrophages: Typically induced by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS), M1 macrophages are pro-inflammatory and play a key role in host defense against pathogens and in anti-tumor immunity. They are characterized by the production of high levels of pro-inflammatory cytokines such as TNF-α, IL-6, IL-12, and inducible nitric oxide synthase (iNOS).

-

M2 Macrophages: Induced by cytokines like IL-4 and IL-13, M2 macrophages are involved in tissue repair, immune suppression, and tumor progression. They are characterized by the expression of markers like CD206 (mannose receptor) and Arginase-1 (Arg-1), and the secretion of anti-inflammatory cytokines such as IL-10.

Activation of the STING pathway has been shown to drive the polarization of macrophages towards a pro-inflammatory M1-like phenotype, thereby enhancing anti-tumor immune responses.

This compound (diABZI): A Potent Activator

"this compound," also known as diABZI, is a potent small-molecule STING agonist. It has been shown to systemically activate the STING pathway, leading to the secretion of IFN-β, TNF, and IL-6. Studies with STING agonists, including those with similar mechanisms to diABZI, have demonstrated their ability to reprogram tumor-associated macrophages (TAMs) from an M2-like to an M1-like phenotype.

Signaling Pathway of STING Agonist-induced Macrophage Polarization

Upon binding of a STING agonist, such as this compound, to the STING protein located on the endoplasmic reticulum (ER), a conformational change is induced. This leads to the translocation of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the transcription of type I interferons (e.g., IFN-β). Activated STING can also activate the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines. The production of IFN-β can further act in an autocrine or paracrine manner to amplify the M1 polarization signal.

Caption: STING Signaling Pathway in Macrophages.

Quantitative Data on Macrophage Polarization by STING Agonists

The following tables summarize quantitative data from various studies on the effect of STING agonists on macrophage polarization.

Table 1: Effect of STING Agonists on Macrophage Surface Marker Expression

| STING Agonist | Cell Type | Marker | Change | Method | Reference |

| 2'3'-cGAMP | Human THP-1 derived macrophages | CD80+ | Increased | Flow Cytometry | |

| 2'3'-cGAMP | Mouse Bone Marrow-Derived Macrophages (BMDMs) | CD80+ | Increased | Flow Cytometry | |

| 2'3'-cGAMP | Human THP-1 derived macrophages | CD163+ | Decreased | Flow Cytometry | |

| 2'3'-cGAMP | Mouse BMDMs | CD206+ | Decreased | Flow Cytometry | |

| DMXAA | Mouse BMDMs (M2-polarized) | I-Ab | Increased | Flow Cytometry | |

| DMXAA | Mouse BMDMs (M2-polarized) | CD80 | Increased | Flow Cytometry |

Table 2: Effect of STING Agonists on M1/M2 Gene Expression

| STING Agonist | Cell Type | Gene | Fold Change / Change | Method | Reference |

| 2'3'-cGAMP | Human THP-1 derived macrophages | IL1β | Increased | RT-PCR | |

| 2'3'-cGAMP | Human THP-1 derived macrophages | IL-6 | Increased | RT-PCR | |

| 2'3'-cGAMP | Human THP-1 derived macrophages | TNFα | Increased | RT-PCR | |

| 2'3'-cGAMP | Human THP-1 derived macrophages | iNOS | Increased | RT-PCR | |

| 2'3'-cGAMP | Human THP-1 derived macrophages | Arg-1 | Decreased | RT-PCR | |

| DMXAA | Mouse BMDMs (M2-polarized) | iNOS | Increased | qRT-PCR | |

| DMXAA | Mouse BMDMs (M2-polarized) | IL-12p40 | Increased | qRT-PCR | |

| DMXAA | Mouse BMDMs (M2-polarized) | Arg-1 | Decreased | qRT-PCR | |

| DMXAA | Mouse BMDMs (M2-polarized) | Fizz1 | Decreased | qRT-PCR |

Table 3: Effect of STING Agonists on Cytokine Secretion

| STING Agonist | Cell Type | Cytokine | Fold Increase | Method | Reference |

| 2'3'-cGAMP | Human THP-1 macrophages | IP-10 (CXCL10) | 22-fold (resting), 18-fold (M2) | ELISA | |

| DMXAA | Mouse L1C2 tumors | TNF-α | 56-fold | ELISA | |

| DMXAA | Mouse L1C2 tumors | IP-10 (CXCL10) | ~12-fold | Luminex | |

| DMXAA | Mouse L1C2 tumors | IL-6 | ~10-fold | Luminex | |

| diABZI (Cmpd-3) | Human PBMCs | IFN-β | Potent induction (EC50 reported) | Bioassay | |

| diABZI (Cmpd-3) | Mouse Serum | IFN-β, TNF, IL-6 | Significantly increased | Bioassay |

Experimental Protocols

In Vitro Macrophage Polarization and STING Agonist Treatment

This protocol describes the generation of M1 and M2 polarized macrophages from human peripheral blood mononuclear cells (PBMCs) and subsequent treatment with a STING agonist.

Materials:

-

Ficoll-Paque density gradient medium

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human M-CSF, GM-CSF, IFN-γ, IL-4 (Recombinant)

-

This compound (or other STING agonist)

-

6-well cell culture plates

Procedure:

-

Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. To enrich for monocytes, plate PBMCs in a culture flask for 2 hours and then wash away non-adherent cells.

-

Macrophage Differentiation (M0): Culture adherent monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 6-7 days to generate M0 macrophages.

-

Macrophage Polarization:

-

M1 Polarization: Replace the medium with fresh medium containing 100 ng/mL LPS and 20 ng/mL IFN-γ.

-

M2 Polarization: Replace the medium with fresh medium containing 20 ng/mL IL-4.

-

Incubate for 24-48 hours.

-

-

STING Agonist Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the STING agonist to the desired final concentration in cell culture medium.

-

Add the STING agonist to the polarized macrophage cultures. Include a vehicle control.

-

Incubate for a specified time (e.g., 6, 12, or 24 hours) depending on the downstream analysis.

-

Caption: Macrophage Polarization and Analysis Workflow.

Flow Cytometry for Macrophage Surface Markers

Materials:

-

FACS buffer (PBS with 2% FBS)

-

Fc Block (anti-CD16/CD32)

-

Fluorochrome-conjugated antibodies (e.g., anti-CD80, anti-CD86, anti-CD163, anti-CD206)

-

Flow cytometer

Procedure:

-

Harvest macrophages by gentle scraping or using a cell detachment solution.

-

Wash cells with cold FACS buffer and centrifuge at 300 x g for 5 minutes.

-

Resuspend cells in FACS buffer and count.

-

Aliquot approximately 1x10^6 cells per tube.

-

Add Fc Block to prevent non-specific antibody binding and incubate for 10 minutes on ice.

-

Add the cocktail of fluorescently labeled antibodies and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo).

Quantitative Real-Time PCR (qPCR) for Gene Expression

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., iNOS, Arg-1, TNF, IL6, GAPDH)

-

qPCR instrument

Procedure:

-

Lyse the treated macrophages and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA.

-

Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers.

-

Run the qPCR reaction on a thermal cycler.

-

Analyze the results using the comparative Ct (ΔΔCt) method, normalizing to a housekeeping gene like GAPDH.

ELISA for Cytokine Secretion

Materials:

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IFN-β)

-

Plate reader

Procedure:

-

Collect the cell culture supernatants from the treated macrophages.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a pre-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Stopping the reaction and reading the absorbance on a plate reader.

-

-

Calculate the cytokine concentration in the samples based on the standard curve.

Logical Relationship: STING Activation to M1 Polarization

The activation of the STING pathway by an agonist like this compound initiates a cascade of events that culminates in the polarization of macrophages towards an M1 phenotype. This is a logical progression from the initial sensing of the agonist to the functional and phenotypic changes in the cell.

Caption: STING Activation to M1 Polarization Logic.

Conclusion

This compound and other STING agonists are potent inducers of a pro-inflammatory M1 macrophage phenotype. By activating the STING signaling pathway, these compounds stimulate the production of type I interferons and other pro-inflammatory cytokines, leading to the upregulation of M1-associated genes and surface markers. This reprogramming of macrophages from a potentially tumor-permissive M2 state to an anti-tumoral M1 state holds significant promise for cancer immunotherapy. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate and harness the therapeutic potential of STING agonists in modulating macrophage function.

References

- 1. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of STING stimulation on macrophages: STING agonists polarize into “classically” or “alternatively” activated macrophages? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]

Structural Basis for STING Agonist-3 Interaction with STING Variants: An In-depth Technical Guide

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, orchestrating responses to cytosolic DNA from pathogens and cellular damage. Its activation has emerged as a promising strategy in cancer immunotherapy. This document provides a comprehensive technical overview of the structural and functional interactions between "STING agonist-3," a non-nucleotide small molecule, and various STING protein variants. We delve into the molecular mechanism of action, present quantitative binding and activation data, detail essential experimental protocols for studying these interactions, and provide visual representations of key signaling pathways and workflows. This guide is intended to equip researchers with the foundational knowledge required to advance the development of novel STING-targeting therapeutics.

Introduction to the cGAS-STING Pathway

The cyclic GMP-AMP (cGAMP) synthase (cGAS)-STING signaling pathway is a fundamental mechanism of innate immunity.[1] Upon detection of cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger 2'3'-cGAMP.[1][2] This cyclic dinucleotide (CDN) binds directly to the STING protein, an endoplasmic reticulum (ER) resident transmembrane protein.[2] Ligand binding induces a significant conformational change in the STING dimer, leading to its trafficking from the ER to the Golgi apparatus.[3] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which subsequently phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response.

Given its central role, pharmacological activation of STING is a highly attractive therapeutic strategy, particularly for "cold" tumors that lack immune infiltration. "this compound" (also known as diABZI) is a potent, selective, and non-nucleotide small-molecule STING agonist that has demonstrated significant anti-tumor effects. Understanding its precise mechanism of interaction, especially with common human STING variants, is crucial for its clinical development.

This compound: Mechanism of Action and Structural Insights

Unlike endogenous CDN ligands, this compound is a small molecule that activates the STING pathway. Structural studies of STING in complex with various agonists reveal a conserved activation mechanism. STING exists as a dimer, and upon ligand binding to a pocket in the cytosolic ligand-binding domain (LBD), it undergoes a conformational shift. This change involves a 180° rotation of the LBD relative to the transmembrane domains, leading to a more compact, "closed" conformation. This structural rearrangement is critical for the subsequent oligomerization of STING dimers, an essential step for the recruitment and activation of TBK1 and downstream signaling.

Cryo-electron microscopy (cryo-EM) and X-ray crystallography have shown that agonists bind symmetrically within a cleft formed at the STING dimer interface. While a specific co-crystal structure for "this compound" is not detailed in the provided results, the binding mode is expected to be analogous to other small-molecule agonists like SNX281, which also stabilizes this active "closed" conformation.

The cGAS-STING Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by cytosolic dsDNA and culminating in Type I Interferon production.

Quantitative Data: Agonist Activity and Binding Affinity

The potency of STING agonists is quantified through cellular activity assays (EC₅₀) and direct binding assays (IC₅₀, K_d). "this compound" is a highly potent activator of the pathway. The tables below summarize its activity and provide comparative data for other reference agonists.

| Agonist | Assay Type | Metric | Value | Cell Line / System | Reference |

| This compound | Cellular Activation | pEC₅₀ | 7.5 | HEK293T Luciferase Reporter | |

| This compound | Binding Affinity (FRET) | pIC₅₀ | 9.5 | Human STING (CTD) | |

| SR-717 | Cellular Activation | EC₅₀ | 2.1 µM | THP-1 (ISG Reporter) | |

| SR-717 | Binding Affinity | IC₅₀ | 7.8 µM | Human STING | |

| SNX281 | Binding Affinity | IC₅₀ | 4.1 ± 2.2 µM | Human STING (WT) | |

| SNX281 | Binding Affinity | IC₅₀ | 4.1 ± 2.2 µM | Human STING (HAQ variant) | |

| 2'3'-cGAMP | Binding Affinity | K_d | 3.79 µM | Human STING | |

| 3'3'-cGAMP | Binding Affinity | K_d | 23.5 µM | Human STING |

Table 1: Cellular Activity and Binding Affinity of STING Agonists.

Thermal shift assays (Differential Scanning Fluorimetry) measure the change in protein melting temperature (ΔT_m) upon ligand binding, indicating stabilization. Greater stabilization often correlates with more robust cellular activity.

| Agonist | STING Species | ΔT_m (°C) | Reference |

| SNX281 | Human | 12.2 | |

| 2'3'-cGAMP | Human | 10.9 |

Table 2: Thermal Stabilization of Human STING by Agonists.

Interaction with STING Variants

The human population has several common non-synonymous polymorphisms (haplotypes) in the STING gene (STING1). The most prevalent include the wild-type (R232), HAQ (R71H-G230A-R293Q), and H232 variants. These variations can affect ligand binding and the magnitude of the downstream immune response. For instance, the G230A mutation, part of the HAQ haplotype, has been shown to increase the thermal stability of the STING-ligand complex, suggesting enhanced binding. Conversely, other mutations like Y167F and R238K can lead to a complete loss of ligand binding.

Crucially, some agonists maintain their potency across different variants. The small molecule agonist SNX281, for example, demonstrates nearly identical binding affinity for the wild-type and the clinically relevant HAQ haplotype of human STING. While specific data for "this compound" across all variants was not found, its robust activity suggests it likely engages key conserved residues within the binding pocket, making it effective across common haplotypes.

Detailed Experimental Protocols

Accurate assessment of STING agonist interaction requires robust biochemical and cellular assays. Below are detailed protocols for key experiments.

Protocol 1: Cellular STING Activation via IFN-β Reporter Assay

This assay measures the ability of an agonist to induce the STING pathway, culminating in the transcription of an Interferon-stimulated gene (ISG), here exemplified by an IFN-β promoter driving luciferase expression.

Materials:

-

HEK293T cells

-

Plasmids: pMCSV-hSTING (human STING expression), pGL3-IFNβ-firefly-Luc (reporter), pRL-CMV-renilla-Luc (transfection control)

-

Cell culture medium (DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Methodology:

-

Day 1 (Cell Seeding & Transfection):

-

Seed HEK293T cells in a 24-well plate at a density of ~200,000 cells per well.

-

Prepare a transfection mixture containing plasmids for human STING, IFNβ-Luc, and CMV-Luc according to the manufacturer's protocol for the transfection reagent.

-

Add the mixture to the cells and incubate for 18-24 hours at 37°C.

-

-

Day 2 (Agonist Stimulation):

-

Prepare serial dilutions of this compound in fresh cell culture medium.

-

Aspirate the old medium from the cells and add the medium containing the agonist dilutions.

-

Include a vehicle-only control (e.g., DMSO).

-

Incubate for another 18-24 hours at 37°C.

-

-

Day 3 (Luciferase Measurement):

-

Thaw the Dual-Luciferase Assay System reagents.

-

Lyse the cells using the provided lysis buffer.

-

Transfer the lysate to a luminometer plate.

-

Measure Firefly luciferase activity, followed by Renilla luciferase activity using the luminometer's injectors.

-

Normalize the Firefly signal to the Renilla signal to control for transfection efficiency. Plot the normalized luminescence against agonist concentration to determine the EC₅₀.

-

Protocol 2: Quantification of Secreted IFN-β by ELISA

This protocol provides a direct measure of a key downstream effector of STING activation.

Materials:

-

THP-1 cells (a human monocytic line with a functional cGAS-STING pathway)

-

Cell culture medium (RPMI-1640 with 10% FBS)

-

This compound

-

Human IFN-β ELISA Kit

-

96-well cell culture plate and 96-well ELISA plate

-

Microplate reader

Methodology:

-

Cell Seeding and Stimulation:

-

Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the agonist dilutions or a vehicle control to the cells.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

-

Sample Preparation:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant, which contains the secreted IFN-β.

-

-

ELISA Procedure:

-

Follow the specific instructions of the commercial Human IFN-β ELISA kit.

-

Typically, this involves adding standards and collected supernatants to a pre-coated ELISA plate.

-

Incubate, wash, and add a detection antibody.

-

Incubate, wash, and add a substrate solution to develop color.

-

Add a stop solution and immediately read the absorbance at 450 nm on a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the known standards.

-

Use the standard curve to calculate the concentration of IFN-β in each sample.

-

Protocol 3: Biophysical Binding Affinity by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of ligand-protein interactions in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant, purified human STING protein (C-terminal domain, residues 140-379 is common)

-

This compound

-

Amine coupling kit for protein immobilization

-

Running buffer (e.g., PBS with 0.05% Tween-20)

Methodology:

-

Protein Immobilization:

-

Activate the sensor chip surface using the amine coupling kit (EDC/NHS).

-

Inject the purified STING protein over the activated surface to immobilize it to a target level.

-

Deactivate any remaining active esters on the surface. A reference flow cell should be prepared similarly but without protein immobilization.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the agonist solutions sequentially over both the STING-immobilized surface and the reference surface, starting from the lowest concentration.

-

Each injection cycle consists of an association phase (agonist flowing over the chip) and a dissociation phase (running buffer flowing over the chip).

-

Regenerate the surface between cycles if necessary, using a mild regeneration solution.

-

-

Data Analysis:

-

The SPR instrument measures the change in the refractive index at the surface, which is proportional to the mass of agonist bound to the immobilized STING protein. This is reported in Response Units (RU).

-

Subtract the signal from the reference channel to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d / k_a).

-

Conclusion

This compound represents a significant advancement in the development of non-nucleotide STING activators for immunotherapy. Its potent cellular activity is driven by a direct binding interaction that stabilizes the active conformation of the STING dimer, leading to robust downstream signaling. Understanding the structural determinants of this interaction and its efficacy across different human STING haplotypes is paramount for predicting clinical response and designing next-generation agonists. The experimental protocols and quantitative data presented in this guide offer a foundational framework for researchers to further investigate the therapeutic potential of this compound and other novel modulators of this critical innate immune pathway.

References

The STING Agonist diABZI: A Technical Guide to its Early-Stage Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA from pathogens and damaged cells. Its activation triggers a robust inflammatory response, including the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for anti-pathogen and anti-tumor immunity.[1][2] Consequently, STING has emerged as a promising therapeutic target for a range of diseases, including cancer and infectious diseases.[3][4] diABZI (diamidobenzimidazole) is a potent, non-nucleotide small molecule STING agonist that has demonstrated significant therapeutic potential in preclinical studies.[3] Unlike natural cyclic dinucleotide (CDN) ligands, diABZI exhibits improved bioavailability and can be administered systemically, expanding its potential clinical applications. This technical guide provides an in-depth overview of the early-stage research on the biological effects of diABZI, focusing on its mechanism of action, cellular and in vivo effects, and the experimental methodologies used to elucidate these activities.

Mechanism of Action: STING Pathway Activation

diABZI functions as a direct agonist of STING. Structural studies have revealed that diABZI, a dimeric molecule, binds to the cGAMP binding pocket of the STING dimer. This binding event induces a conformational change in the STING protein, leading to its activation, although it maintains a more open conformation compared to CDN-bound STING.

Upon activation, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. This triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.

In parallel to the TBK1-IRF3 axis, STING activation also leads to the activation of the nuclear factor-κB (NF-κB) signaling pathway, resulting in the production of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and CXCL10.

Figure 1: diABZI-induced STING signaling pathway.

In Vitro Biological Effects

Antiviral Activity

Early research on diABZI has highlighted its potent antiviral effects against a broad range of viruses. By inducing a robust type I IFN response, diABZI creates an antiviral state in host cells, inhibiting viral replication.

-

SARS-CoV-2: diABZI has been shown to potently inhibit the replication of SARS-CoV-2, including variants of concern, in various cell lines such as Calu-3 and primary human bronchial epithelial cells. Treatment with diABZI leads to a significant reduction in viral RNA levels, often by as much as 1,000-fold. The antiviral effect is largely dependent on IFN signaling.

-

Other Respiratory Viruses: diABZI has also demonstrated efficacy against other respiratory viruses, including human parainfluenza virus (PIV3) and rhinovirus (HRV). Interestingly, the mechanism of inhibition can differ between viruses; for instance, anti-PIV3 activity is primarily IFN-dependent, while anti-HRV activity may involve other STING-mediated pathways.

Anticancer Activity

The activation of the STING pathway by diABZI also holds significant promise for cancer immunotherapy. By stimulating the innate immune system, diABZI can promote an anti-tumor immune response.

-

T Cell Activation: diABZI has been shown to enhance the cytotoxicity of T cells towards cancer cells. It can increase the presentation of tumor antigens, thereby improving the recognition and killing of tumor cells by TCR-engineered T cells.

-

Immune Microenvironment Modulation: In the tumor microenvironment, diABZI can promote the maturation of dendritic cells (DCs) and the infiltration of CD8+ T cells, key components of an effective anti-tumor response.

-

Direct Tumor Cell Effects: Some studies suggest that diABZI may also have direct effects on tumor cells, including the induction of apoptosis.

In Vivo Biological Effects

Antiviral Efficacy